6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been reported in scientific literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular formula of “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” is C8H8N2O . The molecule has a pyrrolo[2,3-b]pyridine core with a methoxy group at the 6-position and a nitro group at the 5-position .Scientific Research Applications
Synthesis of Fused Heterocycles
The compound has been utilized in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its role in generating tricyclic heterocycles. This is achieved through the oxidation of tosylhydrazones, leading to nitrilimine intermediates that undergo intramolecular 1,3-dipolar cycloaddition, resulting in good yields of the desired heterocycles (H. A. A. El-Nabi, 2004).
Building Blocks for 7-Azaindole Derivatives
It serves as a versatile building block for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This application demonstrates its utility in creating structurally diverse compounds useful in medicinal chemistry (S. Figueroa‐Pérez et al., 2006).
Preparation of Pyrrolo-fused Heteroaromatic Compounds
A palladium-catalyzed, carbon monoxide-mediated reductive N-heterocyclization method using nitro-heteroaromatic compounds, including 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine, has been reported. This method is used to prepare bicyclic pyrrolo-fused heteroaromatic molecules, highlighting its importance in synthesizing complex organic structures (S. Gorugantula et al., 2010).
Synthesis and Characterization of Imidazo and Pyrrolo Derivatives
Studies have also focused on the synthesis and characterization of related heterocyclic compounds, such as 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, showcasing the chemical versatility and the role of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine in synthesizing compounds with potential biological activity (Liu Tian-yu, 2010).
Future Directions
The future directions for “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising. They have been developing as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .
properties
IUPAC Name |
6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTMAZBBFMOCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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